Calcium tartrate hydrate

描述

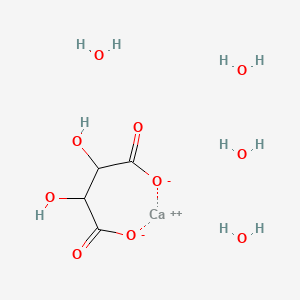

Calcium tartrate hydrate is a useful research compound. Its molecular formula is C4H12CaO10 and its molecular weight is 260.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 260.0056374 g/mol and the complexity rating of the compound is 139. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Food Industry Applications

Stabilization of Wine

Calcium tartrate is widely recognized for its role in wine stabilization. The compound can precipitate out of solution when wines contain high levels of calcium, leading to undesirable crystals in bottled products. Various studies have explored methods to stabilize wines against calcium tartrate precipitation:

- Protective Colloids : Research indicates that protective colloids such as carboxymethylcellulose (CMC) effectively reduce the risk of calcium tartrate precipitation in wines. A study demonstrated that CMC had minimal impact on the color and phenolic composition of treated wines while significantly enhancing stability against crystallization .

- Micronized Calcium Tartrate : Using micronized forms of calcium tartrate as nucleation agents has shown promise in inducing crystallization at controlled rates, thus preventing the formation of larger crystals during storage .

| Method | Effectiveness | Impact on Wine Quality |

|---|---|---|

| Protective Colloids (e.g., CMC) | High | Minimal impact on color and phenolics |

| Micronized Calcium Tartrate | Moderate | Controls crystallization rates |

Pharmaceutical and Medical Applications

Biocompatibility and Drug Delivery

Calcium tartrate has been investigated for its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs. Its application in tissue engineering has also been explored:

- Hydroxyapatite Interaction : Studies have shown that calcium tartrate interacts with hydroxyapatite, a major component of bone, enhancing the adsorption of therapeutic agents and improving their bioavailability .

- Ferroelectric Properties : Calcium tartrate crystals exhibit ferroelectric properties, making them suitable for applications in sensors and actuators within biomedical devices .

Environmental Applications

Removal of Nitrates from Water

Calcium tartrate has been explored as a potential agent for the removal of nitrates from drinking water. Its ability to bind with nitrate ions allows for effective filtration processes:

- Adsorption Studies : Research indicates that calcium tartrate can effectively adsorb nitrates from water sources, providing a sustainable method for water purification .

Structural and Physical Properties

The structural properties of calcium tartrate hydrate have been extensively characterized using techniques such as X-ray diffraction (XRD) and thermal analysis:

- Crystal Growth : The growth conditions for calcium tartrate crystals significantly influence their morphology and size. Factors such as pH, concentration of reactants, and gel density were found to affect crystal habit and stability .

- Thermal Stability : Thermogravimetric analysis (TGA) reveals multiple decomposition stages for calcium tartrate tetrahydrate, providing insights into its thermal stability and potential applications in high-temperature environments .

Case Studies

- Wine Stabilization Techniques : A case study involving the application of various protective colloids in red wine demonstrated that CMC was the most effective at preventing calcium tartrate precipitation without adversely affecting wine quality .

- Nitrate Removal Efficiency : Experimental setups showed that calcium tartrate could reduce nitrate levels significantly in contaminated water samples, highlighting its potential as an eco-friendly solution for water treatment .

化学反应分析

Reaction with Calcium Chloride

Equation :

-

Conditions : Room temperature, aqueous medium, pH ~4.2–4.4 .

-

Mechanism : Tartaric acid deprotonates to form tartrate ions (C₄H₄O₆²⁻), which chelate Ca²⁺ ions from CaCl₂. Crystallization occurs via slow diffusion in silica gel .

Reaction with Calcium Hydroxide

Equation :

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals a multi-stage decomposition process:

| Stage | Temperature Range (°C) | Mass Loss (%) | Activation Energy (kJ/mol) | Reaction Order (n) |

|---|---|---|---|---|

| Ia | 50–120 | 10.2 | 91.63 | 1.5 |

| Ib | 120–200 | 15.8 | 147.74 | 2.0 |

| II | 200–300 | 22.1 | 196.78 | 1.5 |

| III | 300–450 | 30.5 | 385.41 | 1.5 |

| IV | 450–600 | 21.4 | 310.15 | 1.5 |

-

Key Observations :

Ion Exchange and Adsorption

Calcium tartrate participates in anion-exchange reactions with hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂):

Mechanism :

Adsorption Kinetics

| Parameter | Value (pH 6.4) | Value (pH 11.15) |

|---|---|---|

| Adsorption Efficiency | 79.2% | 63.0% |

| Equilibrium Time | 200 min | 200 min |

-

pH Dependency : Adsorption decreases at high pH due to competition with OH⁻ ions .

-

Multi-Stage Kinetics : Initial rapid adsorption (ion exchange), followed by slower diffusion-controlled steps .

Precipitation and Solubility

Calcium tartrate’s solubility is pH-dependent and governed by complex equilibria:

Solubility Diagram :

| pH | Dominant Species | Solubility (mol/L) |

|---|---|---|

| <5.45 | CaC₄H₄O₆ (precipitate) | ~10⁻⁵ |

| >5.45 | Ca²⁺ + C₄H₄O₆²⁻ (soluble) | ~10⁻³ |

-

Key Factors :

Structural Reactivity

The tetrahydrate structure ([Ca(C₄H₄O₆)(H₂O)₂]·2H₂O) enables:

常见问题

Basic Research Questions

Q. How is the crystal structure of calcium tartrate tetrahydrate determined experimentally, and what are its key structural features?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the primary method. The orthorhombic space group P2₁2₁2₁ is confirmed via precession photography and refinement using programs like SHELXL . Unit cell parameters (a = 9.631 Å, b = 10.573 Å, c = 9.215 Å) are refined via least-squares analysis. Hydrogen-bonding networks and calcium-tartrate chain formation are critical structural features .

- Implications : The structure informs solubility behavior and reactivity in aqueous systems, such as wine or cement matrices .

Q. What synthesis routes are available for calcium tartrate hydrate, and how do reaction conditions influence product purity?

- Methodology : Common methods include:

- Acid-base reactions: Tartaric acid + calcium carbonate or calcium hydroxide .

- Gel diffusion: Layering calcium chloride over sodium tartrate in silica gel, yielding high-purity crystals .

Q. How can researchers quantify calcium tartrate solubility in aqueous systems, and what factors affect it?

- Methodology : Gravimetric analysis after saturation and filtration. Solubility increases with temperature (0.037 g/100 mL at 0°C → 0.2 g/100 mL at 85°C) .

- Critical Factors : Ionic strength (e.g., KNO₃ reduces solubility via common ion effects) and pH (higher pH increases tartrate ion availability, promoting precipitation) .

Advanced Research Questions

Q. What mechanisms drive calcium tartrate instability in complex matrices like wine, and how can precipitation be mitigated?

- Mechanistic Insights : Precipitation is pH-dependent; higher pH (>3.5) shifts tartaric acid dissociation toward tartrate ions, favoring Ca²⁺ binding . MLF (malolactic fermentation) or blending raises pH, increasing instability .

- Mitigation Strategies :

- Seeding : Add micronized calcium tartrate to induce controlled crystallization .

- Ion Exchange : Remove Ca²⁺ or tartrate ions via resins/electrodialysis .

- Chelators : Use polyphosphates to sequester Ca²⁺, though regulatory constraints apply .

Q. How do calcium tartrate hydrates interact with metal ions (e.g., Eu³⁺) in solution, and what analytical methods elucidate these interactions?

- Methodology : Spectrophotometry (315–400 nm) and conductometry track complexation. Outer-sphere complexes form at high ionic strength (1 M KNO₃), while inner-sphere complexes dominate at lower ionic strength (0.1 M) .

- Theoretical Framework : Pearson HSAB model explains stability trends; Eu³⁺ (hard acid) preferentially binds tartrate (hard base) over oxalate .

Q. What role does this compound play in composite materials like glass ionomer cements (GICs), and how does it influence mechanical properties?

- Mechanistic Role : In GICs, calcium tartrate forms during reactions between tartaric acid and calcium silicates (C3S/C2S), delaying cement setting by inhibiting polyacrylic acid crosslinking .

- Performance Impact : Post-hydration, unreacted silicates strengthen the matrix, enhancing compressive strength (e.g., +20% with 20% MTA additive) .

Q. How can calcium tartrate crystals be distinguished from similar salts (e.g., potassium bitartrate) in biological or industrial samples?

- Analytical Techniques :

- Morphology : Calcium tartrate forms bipyramidal/rhomboid crystals vs. needle-shaped potassium bitartrate .

- XRD : Distinct d-spacings (e.g., 9.6, 10.6, 9.2 Å for calcium tartrate vs. 4.5, 3.8 Å for potassium bitartrate) .

- Conductivity Tests : Effective for potassium bitartrate instability but irrelevant for calcium tartrate .

Q. Methodological Considerations

属性

IUPAC Name |

calcium;2,3-dihydroxybutanedioate;tetrahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.Ca.4H2O/c5-1(3(7)8)2(6)4(9)10;;;;;/h1-2,5-6H,(H,7,8)(H,9,10);;4*1H2/q;+2;;;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBFTBWEFJRAHI-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.O.O.O.O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12CaO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。